Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-
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Overview
Description
Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- is a complex organic compound with the molecular formula C20H14O2.
Preparation Methods
The synthesis of Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with indeno[2,1-b]pyran derivatives under controlled conditions. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl- can be compared with other similar compounds, such as:
- Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-
- Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-
Properties
CAS No. |
62225-25-6 |
---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-methyl-2-phenylindeno[2,3-b]pyran-9-carbaldehyde |
InChI |
InChI=1S/C20H14O2/c1-13-11-18(14-7-3-2-4-8-14)22-20-17(12-21)15-9-5-6-10-16(15)19(13)20/h2-12H,1H3 |
InChI Key |
ZSPZJDSRDQZGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
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